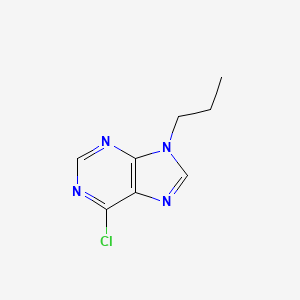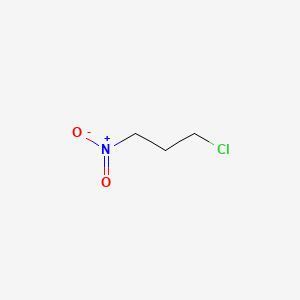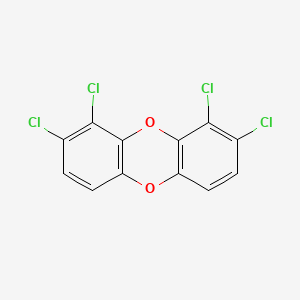
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine is an organic compound with the molecular formula C10H24N4. It is a polyamine that contains both amine and alkene functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine typically involves the reaction of 1,4-diaminobutane with 3-aminopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the alkene group to an alkane.
Substitution: The amine groups in the compound can undergo nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is utilized in biochemical research, particularly in the study of polyamine metabolism and its role in cellular processes.
Wirkmechanismus
The mechanism of action of N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine can be compared with other similar polyamines, such as:
Spermine: A naturally occurring polyamine with a similar structure but different biological functions.
N,N’-Bis(3-aminopropyl)-1,4-butanediamine: Another polyamine with similar chemical properties but distinct applications.
N,N’-Diethyl-2-butene-1,4-diamine: A related compound with different substituents on the amine groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
68413-94-5 |
|---|---|
Molekularformel |
C10H24N4 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(E)-N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C10H24N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-2,13-14H,3-12H2/b2-1+ |
InChI-Schlüssel |
QIMQRAOUTRFLRN-OWOJBTEDSA-N |
Isomerische SMILES |
C(CN)CNC/C=C/CNCCCN |
SMILES |
C(CN)CNCC=CCNCCCN |
Kanonische SMILES |
C(CN)CNCC=CCNCCCN |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















